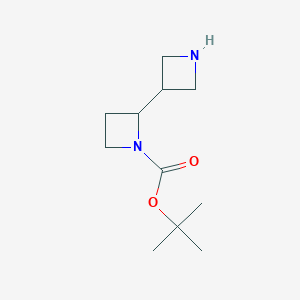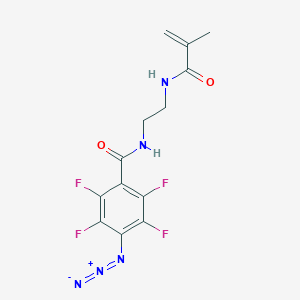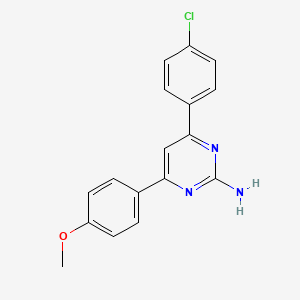
Tetrazine-PEG3-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazine-PEG3-Biotin, also known as TPB, is a molecule consisting of four chemical components: tetrazine, polyethylene glycol (PEG), biotin, and a linker. It is a versatile molecule with a wide range of applications in scientific research, including the development of new drugs, diagnostics, and imaging agents.
作用機序
The mechanism of action of Tetrazine-PEG3-Biotin is based on its ability to bind to specific proteins and enzymes. This compound binds to proteins and enzymes through its biotin component, which binds to a specific receptor on the protein or enzyme. This binding triggers a cascade of reactions, which ultimately leads to the desired effect. For example, when this compound binds to a protein or enzyme, it can activate a signal transduction pathway, which can then lead to the activation of other proteins or enzymes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor effects, as well as being able to increase the activity of certain enzymes. It has also been found to have antioxidant effects, which can help protect cells from damage caused by free radicals. In addition, it has been found to have anti-angiogenic effects, which can help prevent the formation of new blood vessels in tumors.
実験室実験の利点と制限
One of the main advantages of using Tetrazine-PEG3-Biotin in laboratory experiments is its ability to bind to specific proteins and enzymes. This allows researchers to target specific proteins or enzymes for further study. Another advantage is its stability, which makes it suitable for use in long-term experiments.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is not always possible to accurately predict the effects of this compound on a particular protein or enzyme. In addition, the linker used in the synthesis of this compound can sometimes be unstable, which can lead to the degradation of the molecule over time.
将来の方向性
There are many potential future directions for the use of Tetrazine-PEG3-Biotin in scientific research. One potential direction is the use of this compound as a drug delivery system, which could be used to deliver drugs to specific areas of the body. Another potential direction is the use of this compound as a diagnostic agent, which could be used to detect diseases such as HIV, hepatitis C, and malaria. Finally, this compound could also be used to create new imaging agents, which could be used to detect cancer or other diseases.
合成法
The synthesis of Tetrazine-PEG3-Biotin involves the reaction of tetrazine with a linker and PEG3-biotin. First, the linker is reacted with tetrazine in a two-step process. The first step involves the formation of a cyclic imine, followed by the second step, which involves the formation of a stable linkage between the linker and tetrazine. The second step involves the reaction of PEG3-biotin with the linker-tetrazine complex. This reaction forms a stable covalent bond between the linker, tetrazine, and PEG3-biotin, forming this compound.
科学的研究の応用
Tetrazine-PEG3-Biotin has a wide range of applications in scientific research. It can be used to create new drugs, diagnostics, and imaging agents. It has been used to create a new type of imaging agent for cancer detection, as well as a new type of drug delivery system for targeted drug delivery. It has also been used to create a new type of diagnostic test for the detection of diseases such as HIV, hepatitis C, and malaria.
特性
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWSXBRMTEML-GNKBHMEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)




![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)



